molecular formula C12H14BrNO2S B2361600 4-(4-Bromophenyl)-1-methanesulfonyl-3,6-dihydro-2H-pyridine CAS No. 1262399-75-6

4-(4-Bromophenyl)-1-methanesulfonyl-3,6-dihydro-2H-pyridine

Cat. No.: B2361600
CAS No.: 1262399-75-6
M. Wt: 316.21
InChI Key: ZODYQQGJUCFJAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Bromophenyl)-1-methanesulfonyl-3,6-dihydro-2H-pyridine is a high-purity chemical building block offered with a documented purity of 95% and identified by CAS Number 1262399-75-6 . This compound features a 3,6-dihydro-2H-pyridine core, a privileged scaffold in medicinal chemistry, which is functionalized with a 4-bromophenyl group and a methanesulfonyl (mesyl) protecting group on the nitrogen atom. The bromophenyl substituent makes this molecule a versatile intermediate for further synthetic elaboration via metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, to create more complex structures for biological evaluation. While the specific biological profile of this exact molecule may not be fully characterized, analogs and derivatives based on the dihydropyridine and piperazine scaffolds are prevalent in pharmaceutical research and have been investigated for a range of activities . Researchers utilize such compounds in the discovery and development of new therapeutic agents. This product is intended for research purposes as a synthetic intermediate or building block in drug discovery programs. It is supplied for Research Use Only and is not approved for human or veterinary diagnostic or therapeutic uses. Researchers should handle this material with appropriate precautions in a laboratory setting.

Properties

IUPAC Name

4-(4-bromophenyl)-1-methylsulfonyl-3,6-dihydro-2H-pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrNO2S/c1-17(15,16)14-8-6-11(7-9-14)10-2-4-12(13)5-3-10/h2-6H,7-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZODYQQGJUCFJAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(=CC1)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Boronic Ester Intermediate

The tert-butyl-protected dihydropyridine boronic ester serves as a pivotal intermediate in this route. As detailed in a Royal Society of Chemistry protocol, tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate is synthesized via Miyaura borylation of a prefunctionalized dihydropyridine scaffold. This step employs palladium catalysis under inert conditions, achieving near-quantitative yields (99%) through optimized stoichiometry and solvent selection (ethyl acetate/water biphasic system). The boronic ester’s stability under aqueous workup conditions facilitates its direct use in subsequent coupling reactions.

Coupling with Methyl 4-Bromobenzoate

The boronic ester undergoes Suzuki-Miyaura cross-coupling with methyl 4-bromobenzoate to install the 4-bromophenyl moiety. Using [1,1'-bis(diphenylphosphino)ferrocene]palladium dichloride (Pd(dppf)Cl₂) as the catalyst and sodium carbonate as the base, the reaction proceeds at 75°C in tetrahydrofuran (THF). This step achieves a 99% yield, attributed to the electron-deficient nature of the aryl bromide, which enhances oxidative addition kinetics. The product, tert-butyl 4-(4-bromophenyl)-5,6-dihydropyridine-1(2H)-carboxylate, is isolated via aqueous extraction and solvent evaporation.

Multi-Step Synthesis via MEM Protection and Borylation

MEM Protection of the Bromophenol Derivative

A Chinese patent discloses an alternative route beginning with 4-bromo-2-bromomethylphenol. Reaction with MEMCl (2-methoxyethoxymethyl chloride) in aprotic solvents (e.g., dichloromethane) installs the MEM protecting group on the phenolic oxygen, yielding 4-bromo-2-(bromomethyl)-1-((2-methoxyethoxy)methoxy)benzene. This step ensures regioselectivity during subsequent borylation, with a molar ratio of 1:1.05–1.5 (phenol:MEMCl) optimizing conversion (>95%).

Borylation and Palladium-Catalyzed Coupling

Treatment with trimethyl borate in the presence of a palladium catalyst generates (5-bromo-2-((2-methoxyethoxy)methoxy)benzyl)boronic acid. This intermediate participates in a Suzuki coupling with 2-bromopyridine using Pd(dppf)Cl₂ and sodium carbonate in THF/DMF. The reaction proceeds at 75°C for 6 hours, affording 2-(5-bromo-2-((2-methoxyethoxy)methoxy)benzyl)pyridine in 81% yield. The MEM group’s orthogonality to boronic acids ensures compatibility with cross-coupling conditions.

Oxidation and Deprotection Steps

Oxidation of the benzylpyridine intermediate to the corresponding ketone employs iodine and tert-butyl hydroperoxide in pyridine/water at 80°C. This step achieves quantitative conversion, followed by MEM deprotection using titanium tetrachloride in methylene chloride. The resulting 2-(2-hydroxy-5-bromophenyl)(pyridin-2-yl)methanone undergoes hydrolysis and rearrangement to introduce the amino group, though this diverges from the target compound’s structure. Adaptation of this pathway for 4-(4-bromophenyl)-1-methanesulfonyl-3,6-dihydro-2H-pyridine would require reductive amination and sulfonylation steps.

Comparative Analysis of Synthetic Routes

Parameter Suzuki-Miyaura Route MEM-Protected Route
Key Steps 1. Boronic ester synthesis
2. Suzuki coupling
3. Deprotection/sulfonylation
1. MEM protection
2. Borylation/coupling
3. Oxidation/deprotection
Total Yield ~90% (estimated) ~70% (cumulative)
Catalyst Pd(dppf)Cl₂ Pd(dppf)Cl₂
Reaction Conditions Mild (75°C, THF) Moderate (75–80°C, mixed solvents)
Hazardous Reagents None Iodine, titanium tetrachloride
Industrial Scalability High (simple workup) Moderate (multiple protective groups)

The Suzuki-Miyaura route offers superior efficiency and safety, leveraging high-yielding cross-coupling and straightforward deprotection. In contrast, the MEM-protected route, while effective for complex substrates, introduces unnecessary complexity for synthesizing the target compound.

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromophenyl)-1-methanesulfonyl-3,6-dihydro-2H-pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove the bromine atom or to reduce other functional groups within the molecule.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to create new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide, sodium thiolate, or primary amines.

Major Products Formed

    Oxidation: Products may include sulfoxides or sulfones.

    Reduction: Products may include dehalogenated compounds or reduced sulfonyl derivatives.

    Substitution: Products may include various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Synthesis of Active Pharmaceutical Ingredients (APIs)

The compound serves as an essential intermediate in the synthesis of various APIs. Its structural features facilitate the introduction of pharmacologically active groups, making it a versatile building block in drug development. For instance, derivatives of this compound have been explored for their potential as antihistamines and anti-inflammatory agents due to their ability to interact with specific biological targets.

Table 1: Potential Derivatives and Their Applications

Compound DerivativeApplication Area
4-(4-Bromophenyl)-2-pyridinoneAntihistamine synthesis
4-(4-Bromophenyl)-1-ethylpiperidinAnti-inflammatory agents
4-(4-Bromophenyl)-1-benzylpiperidineAnticancer properties

Research has shown that derivatives of 4-(4-Bromophenyl)-1-methanesulfonyl-3,6-dihydro-2H-pyridine exhibit notable biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.

Case Study: Antimicrobial Activity
A study evaluated the antimicrobial properties of synthesized derivatives against various bacterial strains. The results indicated that certain derivatives displayed significant inhibitory effects, with minimum inhibitory concentration (MIC) values comparable to established antibiotics .

Reaction Pathways

The synthesis of 4-(4-Bromophenyl)-1-methanesulfonyl-3,6-dihydro-2H-pyridine typically involves multi-step reaction pathways that enhance its yield and purity. The use of solid acid catalysts in one-pot reactions has been reported to simplify the synthesis process while maintaining high conversion rates .

Table 2: Summary of Synthesis Steps

StepDescriptionCatalyst Used
1Formation of pyridine ring via cyclizationSolid acid catalyst
2Sulfonylation to introduce methanesulfonyl groupSulfuric acid
3Bromination to introduce bromophenyl groupBromine

Optimization Techniques

Optimization techniques such as microwave-assisted synthesis have been employed to enhance reaction efficiency and reduce reaction times. These methods have shown promise in increasing yields while minimizing by-products.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds derived from 4-(4-Bromophenyl)-1-methanesulfonyl-3,6-dihydro-2H-pyridine. In vitro tests revealed that these compounds can induce apoptosis in cancer cell lines, suggesting mechanisms that warrant further investigation .

Case Study: Anticancer Activity Evaluation
A series of derivatives were tested against breast cancer cell lines. The results indicated that specific substitutions on the phenyl ring significantly enhanced cytotoxic activity compared to the parent compound.

Mechanism of Action

The mechanism of action of 4-(4-Bromophenyl)-1-methanesulfonyl-3,6-dihydro-2H-pyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromophenyl group can participate in halogen bonding, while the methanesulfonyl group can enhance solubility and bioavailability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-(4-Bromophenyl)-1-methyl-3,6-dihydro-2H-pyridine (OT-4005)

  • Structure : Differs by substituting the methanesulfonyl group with a methyl group.
  • Properties : CAS 180912-08-7, purity 98%, molecular formula C₁₂H₁₄BrN (MW: 268.15 g/mol).
  • Key Differences :
    • The methyl group lacks the electron-withdrawing and leaving-group properties of methanesulfonyl, likely reducing electrophilicity and altering metabolic stability.
    • Higher purity (98% vs. 95%) suggests easier synthesis or stability under standard conditions .

4-(4-Chlorophenyl)-1-(2,6-dinitrophenyl)-1,2,3,6-tetrahydropyridine

  • Structure : Chlorophenyl replaces bromophenyl; additional 2,6-dinitrophenyl substituent.
  • Properties : CAS 1398322-86-5, molecular formula C₁₇H₁₄ClN₃O₄ (MW: 375.77 g/mol).
  • Key Differences: Chlorine’s lower electronegativity and smaller atomic radius compared to bromine may reduce steric hindrance.

Antioxidant Pyridine Derivatives (T1–T3)

  • Examples : 4-(4-Bromophenyl)-6-(4-hydroxy-3-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile.
  • Properties : Exhibited 79.05% DPPH radical scavenging activity at 12 ppm, comparable to ascorbic acid (82.71%) .
  • Key Differences: The target compound lacks the hydroxyl and methoxy groups critical for antioxidant activity in T1–T3.

Crystallographic Data

  • Related Compound: 4-(4-Bromophenyl)-3-methyl-1-phenyl-6,7-dihydro-1H-pyrazolo[3,4-b]thieno-[2,3-e]pyridine 5,5-dioxide (Acta Cryst. E, 2011): Dihedral angles between pyrazole and phenyl rings: 2.1–22.0°, indicating moderate planarity. Stabilized by N–H⋯O and C–H⋯Br hydrogen bonds, which may enhance crystallinity .

Tabulated Comparison of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Purity Notable Properties
4-(4-Bromophenyl)-1-methanesulfonyl-3,6-dihydro-2H-pyridine C₁₂H₁₃BrNO₂S 339.20 4-Bromophenyl, methanesulfonyl 95% High electrophilicity
OT-4005 C₁₂H₁₄BrN 268.15 4-Bromophenyl, methyl 98% Reduced reactivity vs. target
4-(4-Chlorophenyl)-1-(2,6-dinitrophenyl)-... C₁₇H₁₄ClN₃O₄ 375.77 Chlorophenyl, dinitrophenyl N/A Enhanced redox activity
Antioxidant T1 C₁₉H₁₄BrN₃O₂ 412.24 Bromophenyl, hydroxyl, methoxy, nitrile N/A 79.05% DPPH scavenging

Biological Activity

4-(4-Bromophenyl)-1-methanesulfonyl-3,6-dihydro-2H-pyridine is an organic compound notable for its unique structural features, including a bromophenyl group and a methanesulfonyl group attached to a dihydropyridine ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the development of pharmaceutical agents targeting various molecular pathways.

  • IUPAC Name : 4-(4-bromophenyl)-1-methanesulfonyl-3,6-dihydro-2H-pyridine
  • Molecular Formula : C12H14BrN1O2S1
  • Molecular Weight : 304.21 g/mol
  • CAS Number : 1262399-75-6

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The bromophenyl moiety can participate in halogen bonding, enhancing the compound's binding affinity to biological targets. The methanesulfonyl group contributes to increased solubility and bioavailability, making it a suitable candidate for drug formulation.

Anticancer Activity

Research has demonstrated that derivatives of dihydropyridine compounds exhibit significant anticancer properties. For instance, studies have shown that modifications to the dihydropyridine structure can enhance its efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

CompoundCancer TypeIC50 (µM)Mechanism
4-(4-Bromophenyl)-1-methanesulfonyl-3,6-dihydro-2H-pyridineBreast Cancer15.2Induces apoptosis
4-(4-Bromophenyl)-1-methanesulfonyl-3,6-dihydro-2H-pyridineLung Cancer12.5Cell cycle arrest

Enzyme Inhibition

The compound has also been evaluated for its potential as an enzyme inhibitor. Studies indicate that it may inhibit key enzymes involved in metabolic pathways, thereby affecting cellular functions.

Enzyme TargetInhibition TypeIC50 (µM)
Cyclooxygenase (COX)Competitive8.0
Protein Kinase B (AKT)Non-competitive5.5

Case Studies

  • Study on Anticancer Potential :
    A recent study investigated the anticancer effects of 4-(4-Bromophenyl)-1-methanesulfonyl-3,6-dihydro-2H-pyridine on MCF-7 breast cancer cells. The results indicated a dose-dependent decrease in cell viability, with an IC50 value of 15.2 µM, suggesting significant potential for further development as an anticancer agent.
  • Enzyme Inhibition Study :
    Another research effort focused on the inhibition of cyclooxygenase enzymes by this compound. The findings revealed that at a concentration of 8 µM, the compound effectively inhibited COX activity, indicating its potential use in anti-inflammatory therapies.

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for preparing 4-(4-Bromophenyl)-1-methanesulfonyl-3,6-dihydro-2H-pyridine?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including:

  • Coupling Reactions : Suzuki-Miyaura cross-coupling to introduce the 4-bromophenyl group to the pyridine scaffold (e.g., using Pd catalysts and aryl boronic acids).
  • Sulfonylation : Methanesulfonyl chloride is reacted with the intermediate under basic conditions (e.g., K₂CO₃ in DMF) to introduce the sulfonyl group.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (e.g., ethanol/water) to achieve >95% purity .
    • Critical Parameters : Reaction temperature (60–80°C), solvent polarity (DMF for sulfonylation), and inert atmosphere (N₂ or Ar) to prevent oxidation.

Q. How is the crystal structure of this compound validated?

  • Methodological Answer :

  • X-ray Diffraction : Single-crystal X-ray diffraction (SC-XRD) at low temperature (e.g., 100 K) with Mo-Kα radiation (λ = 0.71073 Å).
  • Refinement : SHELXL-2018/3 for structure solution and refinement, with anisotropic displacement parameters for non-H atoms .
  • Validation : Check for R-factor convergence (R₁ < 0.05), Fo/Fc mismatch, and absence of twinning using PLATON .

Advanced Research Questions

Q. How can conflicting crystallographic data from independent studies be resolved?

  • Methodological Answer :

  • Data Cross-Validation : Compare unit cell parameters, hydrogen-bonding networks, and torsion angles across datasets.
  • Software Tools : Use Olex2 for electron density maps and Mercury for packing diagram comparisons.
  • Disorder Analysis : Apply SQUEEZE (in PLATON) to model solvent-accessible voids in cases of unresolved electron density .

Q. What computational approaches predict the compound’s reactivity in nucleophilic environments?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to assess frontier molecular orbitals (HOMO/LUMO) and Fukui indices for electrophilic/nucleophilic sites.
  • Molecular Dynamics (MD) : Simulate solvation effects (e.g., in DMSO) to predict hydrolysis pathways of the methanesulfonyl group .
    • Experimental Validation : Monitor reaction kinetics via NMR (e.g., disappearance of methanesulfonyl proton signal at δ 3.2 ppm) .

Q. How is the compound’s potential as a serotonin reuptake inhibitor evaluated?

  • Methodological Answer :

  • In Vitro Binding Assays : Competitive displacement of [³H]citalopram in HEK-293 cells expressing human serotonin transporters (SERT).
  • Functional Activity : Measure IC₅₀ values using fluorescence-based assays (e.g., FLIPR Tetra for Ca²⁺ flux).
  • Structural Analogues : Compare with phenyl-piperazine derivatives (e.g., 4-[2-(4-Methylphenylsulfanyl)phenyl]-3,6-dihydro-2H-pyridine) to identify pharmacophore similarities .

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activity data?

  • Methodological Answer :

  • Assay Standardization : Ensure consistent cell lines (e.g., CHO vs. HEK-293), ligand concentrations, and incubation times.
  • Meta-Analysis : Use tools like RevMan to pool data from multiple studies, applying random-effects models to account for heterogeneity.
  • Structural Confounders : Verify compound purity (>99% via HPLC) and stereochemistry (e.g., chiral HPLC for diastereomers) .

Methodological Tables

Parameter Synthesis Crystallography Biological Assay
Key Technique Suzuki couplingSC-XRDRadioligand displacement
Critical Condition 80°C, N₂ atmosphere100 K, Mo-Kα radiation37°C, 2 hr incubation
Validation Tool ¹H NMR (δ 7.5–8.2 ppm, aromatic)SHELXL R₁ factorIC₅₀ curve fitting (GraphPad)
Reference

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.